1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an allyl group attached to a phenoxy moiety, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-allylphenol with an appropriate halogenating agent to form 2-allylphenoxy halide.
Nucleophilic Substitution: The 2-allylphenoxy halide is then subjected to nucleophilic substitution with 3-(piperidin-1-yl)propan-2-ol, resulting in the formation of the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated alcohols or amines.
Substitution: Various substituted phenoxy or piperidinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 1-(2-Allylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
- 1-(2-Allylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to the presence of the allyl group, which imparts unique reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and can influence its interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBJRTLSVRYJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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